molecular formula C11H15F2NO B13311484 4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene

4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene

Cat. No.: B13311484
M. Wt: 215.24 g/mol
InChI Key: VCHRBUXEGHQRJA-UHFFFAOYSA-N
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Description

4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene is a chemical compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol . This compound is characterized by the presence of an aminopentyl group attached to a difluorobenzene ring through an ether linkage. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The aminopentyl group may facilitate binding to biological targets, while the difluorobenzene ring can modulate the compound’s electronic properties, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-[(5-Aminopentyl)oxy]-1,2-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine.

    4-[(5-Aminopentyl)oxy]-1,2-dibromobenzene: Similar structure but with bromine atoms instead of fluorine.

    4-[(5-Aminopentyl)oxy]-1,2-diiodobenzene: Similar structure but with iodine atoms instead of fluorine.

Uniqueness

4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical and physical properties. Fluorine atoms are highly electronegative, which can enhance the compound’s stability and reactivity. Additionally, the presence of the aminopentyl group provides opportunities for further functionalization and derivatization .

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

5-(3,4-difluorophenoxy)pentan-1-amine

InChI

InChI=1S/C11H15F2NO/c12-10-5-4-9(8-11(10)13)15-7-3-1-2-6-14/h4-5,8H,1-3,6-7,14H2

InChI Key

VCHRBUXEGHQRJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCCCN)F)F

Origin of Product

United States

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